Isothiazole-3-carbaldehyde

Overview

Description

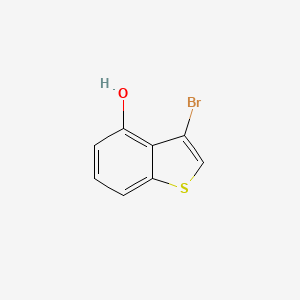

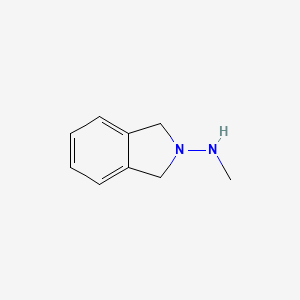

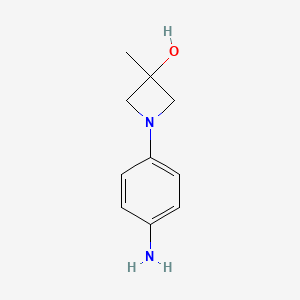

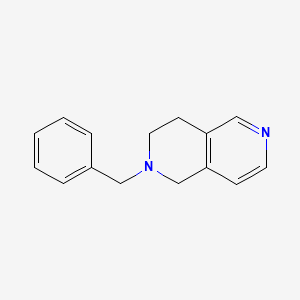

Isothiazole-3-carbaldehyde is a chemical compound with the molecular formula C4H3NOS . It belongs to the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

Isothiazoles, including this compound, can be synthesized through various methods. One such method involves the use of ammonium thiocyanate-promoted simple, rapid, and eco-friendly neat synthesis . This method addresses the challenges posed by unstable thiohydroxylamine .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one sulfur and one nitrogen atom . The exact molecular weight of this compound is 113.14 .Chemical Reactions Analysis

Isothiazoles, including this compound, have been found to undergo various chemical reactions. These include condensation reactions, metal-catalyzed reactions, and ring rearrangement reactions . They can also undergo functionalization reactions involving both cross-coupling and direct C–H activation chemistry .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 100.7±23.0 °C and a predicted density of 1.350±0.06 g/cm3 . Its pKa is predicted to be 2.96±0.10 .Scientific Research Applications

Isothiazoles in Biological and Pharmaceutical Research

Isothiazole derivatives have been extensively studied for their high biological activity, making them potential candidates for new drugs and plant protection chemicals. Some isothiazoles have shown synergistic effects with bioactive substances, particularly in cancer chemotherapy. This suggests that Isothiazole-3-carbaldehyde could play a significant role in the development of effective new drugs, especially in the realm of cancer treatment and plant protection (Kletskov et al., 2019).

Synthesis and Chemical Properties

The chemistry of isothiazoles, including this compound, is characterized by a wide range of selective transformations. This versatility is crucial in the synthesis of biologically active substances. The methods for synthesizing isothiazole-containing molecules are diverse, indicating the compound's potential in various chemical applications (Kletskov et al., 2019).

Applications in Metal-Complex Catalysis

This compound derivatives have applications in the synthesis of transition-metal complexes. These metal complexes of isothiazoles can serve as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, contributing to green chemistry initiatives. This highlights the compound's relevance in environmentally friendly chemical processes (Kletskov et al., 2019).

Isothiazoles in Drug Discovery and Development

The isothiazole nucleus, including this compound, is increasingly recognized for its importance in the field of drug discovery and development. The chemical structure of isothiazoles makes them valuable building blocks for new materials with potential biological properties. This highlights the importance of this compound in pharmaceutical research, where its derivatives are explored for novel therapeutic applications (Alam, 2019).

Safety and Hazards

Isothiazole-3-carbaldehyde is classified under the GHS02 and GHS07 hazard categories. It has several hazard statements including H312, H319, H302, H226, H332, H335, and H315 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

In recent years, isothiazoles, including Isothiazole-3-carbaldehyde, have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .

Mechanism of Action

Target of Action

Isothiazole-3-carbaldehyde, like other isothiazoles, has been found to interact with various biological targets. For instance, isothiazole derivatives have been shown to exhibit fungicidal activity against oomycetes, targeting the oxysterol-binding protein . Additionally, isothiazole-based compounds have been designed as potential antagonists of insect γ-aminobutyric acid (GABA) receptors .

Mode of Action

The interaction of this compound with its targets can lead to various changes in the biological system. For example, in the case of oomycetes, the compound may interfere with the function of the oxysterol-binding protein, thereby inhibiting the growth of these organisms . When acting as an antagonist of insect GABA receptors, this compound could potentially disrupt neurotransmission, leading to the death of the insects .

Biochemical Pathways

This compound, like other isothiazoles, is likely to affect several biochemical pathways. In Arabidopsis, derivatives of indole-3-carbaldehyde, a compound structurally similar to this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The exact biochemical pathways affected by this compound, however, remain to be fully elucidated.

Pharmacokinetics

Thiazoles, a class of compounds closely related to isothiazoles, are known to have diverse biological activities and have been used in various therapeutic applications

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, if the compound acts as a fungicide, it could lead to the death of fungal cells . If it targets insect GABA receptors, it could disrupt neurotransmission and lead to the death of the insects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, the biological environment, such as the presence of specific enzymes or transport proteins, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Isothiazole-3-carbaldehyde, like other thiazole derivatives, has been found to exhibit a wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and contributing to its diverse biological activities .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the particular biological activity being considered and the specific cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Studies in both in vitro and in vivo models are needed to fully understand these temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models . This can include threshold effects, where the compound only exerts its effects above a certain concentration, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context . It can interact with transporters or binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

1,2-thiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-1-2-7-5-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYMNDRFIGGIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34490-97-6 | |

| Record name | 1,2-thiazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B3261503.png)

amine](/img/structure/B3261595.png)